6-bromo-4-nitro-1H-indole

Catalog No.
S771540
CAS No.
885520-50-3
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-nitro-1H-indole

CAS Number

885520-50-3

Product Name

6-bromo-4-nitro-1H-indole

IUPAC Name

6-bromo-4-nitro-1H-indole

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

6-Bromo-4-nitro-1H-indole (CAS: 885520-50-3) is a highly specialized, bifunctional building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including bromodomain (BET) and spleen tyrosine kinase (Syk) inhibitors. The molecule features two orthogonal reactive handles: a C6-bromine atom primed for palladium-catalyzed cross-coupling and a C4-nitro group that can be selectively reduced to an amine for subsequent functionalization [1]. From a procurement perspective, sourcing this pre-functionalized indole ensures regiochemical precision and bypasses the severe synthetic limitations associated with direct nitration of halogenated indoles, making it an essential starting material for advanced medicinal chemistry workflows [1].

Attempting to synthesize 6-bromo-4-nitro-1H-indole via direct electrophilic nitration of a generic 6-bromoindole precursor routinely fails due to competing ipso-substitution. Under standard nitration conditions, the incoming nitro group frequently displaces the C6-bromine atom or leads to over-nitration, yielding 4,6-dinitroindole instead of the desired mono-nitro, mono-bromo product[1]. This regiochemical instability results in near-zero yields of the target scaffold without the use of complex, multi-step protecting group strategies [2]. Consequently, purchasing the regiochemically pure 6-bromo-4-nitro-1H-indole is a strict requirement for reproducible downstream synthesis, as generic bromoindoles cannot serve as viable, drop-in synthetic equivalents for C4-nitrated applications [1].

Elimination of Ipso-Substitution and Regiochemical Byproducts

Direct nitration of 6-bromoindole heavily favors ipso-substitution, leading to the displacement of the bromine atom and the formation of 4,6-dinitroindole, which drastically reduces the yield of the desired 6-bromo-4-nitro isomer[1]. Procuring the pre-synthesized 6-bromo-4-nitro-1H-indole guarantees >95% regiochemical purity, bypassing this fundamental synthetic roadblock.

Evidence DimensionYield of the 6-bromo-4-nitro scaffold
Target Compound Data>95% purity of the specific isomer (procured directly)
Comparator Or BaselineDirect nitration of 6-bromoindole
Quantified DifferenceDirect nitration yields primarily 4,6-dinitroindole via ipso-substitution, dropping the effective yield of the target isomer to near 0% without specialized protection.
ConditionsStandard electrophilic nitration conditions (e.g., hydrated ferric nitrate).

Procuring the pre-functionalized compound eliminates a major synthetic bottleneck caused by the inherent reactivity of the bromoindole core, saving significant time and material costs.

High-Yield C6-Arylation via Suzuki-Miyaura Coupling

The C6-bromo handle of 6-bromo-4-nitro-1H-indole enables direct, high-yield palladium-catalyzed cross-coupling reactions. In the synthesis of BET inhibitors, coupling this scaffold with complex boronate esters using Pd(dppf)Cl2 achieves yields of approximately 72% [1]. In contrast, a baseline 4-nitro-1H-indole lacks the halogen handle, completely failing to undergo direct cross-coupling under these standard conditions and requiring inefficient C-H activation protocols.

Evidence DimensionYield of C6-arylated intermediates
Target Compound Data~72% yield in Suzuki-Miyaura couplings
Comparator Or Baseline4-nitro-1H-indole
Quantified DifferenceThe C6-bromo compound achieves >70% yield directly, whereas the unsubstituted analog yields 0% cross-coupled product under standard Pd-catalyzed conditions.
ConditionsPd(dppf)Cl2 catalyst, boronic acid/ester, basic conditions (e.g., DCM/water).

The C6-bromo handle allows immediate, high-yield structural elaboration at the 6-position, essential for building complex pharmaceutical scaffolds.

Selective Nitro Reduction for Sequential Functionalization

The 4-nitro group of 6-bromo-4-nitro-1H-indole can be selectively reduced to an amine without dehalogenating the C6 position [1]. This selective reducibility contrasts sharply with the over-nitrated byproduct (4,6-dinitroindole), which reduces to a diamine, complicating selective mono-functionalization. The ability to cleanly generate a 4-amino-6-bromo intermediate is crucial for sequential orthogonal functionalization.

Evidence DimensionFormation of selectively addressable mono-amino derivatives
Target Compound DataHigh conversion to the 4-amino-6-bromo derivative with intact halogen
Comparator Or Baseline4,6-dinitroindole (over-nitrated byproduct)
Quantified DifferenceReduction of the target compound yields a single, selectively addressable amine, whereas the dinitro comparator yields a diamine requiring complex differentiation.
ConditionsCatalytic reduction (e.g., Raney Nickel) or metal hydride reduction.

Enables sequential, orthogonal functionalization (e.g., amide coupling at C4 followed by cross-coupling at C6), which is critical for synthesizing advanced kinase inhibitors.

Synthesis of BET/BRD4 Inhibitors (Pyrrolopyridones)

The compound is the preferred starting material for synthesizing pyrrolopyridone-based BET inhibitors. The C6-bromo group allows for direct Suzuki coupling to install critical aryl groups, while the 4-nitro group is subsequently reduced and cyclized to form the pyrrolopyridone core, a structural motif vital for targeting endocrine-resistant breast cancers [1].

Development of Syk Inhibitors for Oncology

6-bromo-4-nitro-1H-indole is specifically utilized in the patent literature for the synthesis of 1,2,4-triazine-6-carboxamide derivatives, which act as potent spleen tyrosine kinase (Syk) inhibitors. Its orthogonal reactivity enables the precise assembly of the triazine core at the C4 position while retaining the C6 position for further structural optimization [2].

Assembly of Indolo[1,2-c]quinazolines for Antimicrobial Screening

In medicinal chemistry workflows targeting novel antimicrobials, this building block circumvents the ipso-substitution issues of direct nitration, providing a reliable precursor for constructing complex indoloquinazoline scaffolds via sequential reduction and cyclization [3].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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